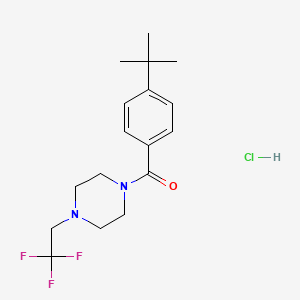

(4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Beschreibung

Historical Development and Evolution of Arylpiperazine Research

Arylpiperazines have served as foundational scaffolds in medicinal chemistry since the mid-20th century, with early prototypes like buspirone (a 5-HT~1A~ partial agonist) demonstrating their versatility in central nervous system (CNS) drug development. The 1980s–1990s saw systematic exploration of substituent effects on phenylpiperazine derivatives, revealing that elongation of the alkyl chain between the aryl group and piperazine nitrogen significantly influenced receptor affinity profiles. For instance, flibanserin’s development highlighted how meta-trifluoromethyl substitution on the phenyl ring could confer dual 5-HT~1A~ agonist/5-HT~2A~ antagonist activity.

Parallel advancements in synthetic chemistry enabled precise structural modifications. Mannich reactions using paraformaldehyde and piperazine derivatives became a standard method for introducing N-alkyl chains, while Buchwald–Hartwig amination allowed efficient coupling of complex aryl groups to piperazine cores. The introduction of fluorinated substituents, such as trifluoroethyl groups, emerged as a key innovation in the 2010s to improve blood-brain barrier penetration and metabolic stability. These historical developments created the methodological foundation for synthesizing advanced derivatives like (4-(tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride.

Significance in Contemporary Medicinal Chemistry

The compound’s structural features address three critical challenges in modern drug design:

- Receptor Selectivity : The trifluoroethyl group’s strong electron-withdrawing effects modulate the piperazine ring’s electron density, potentially enhancing interactions with polar residues in serotonin (5-HT~1A~, 5-HT~2A~) and dopamine (D~2~) receptors.

- Metabolic Stability : Tert-butyl groups confer steric protection against cytochrome P450-mediated oxidation, while trifluoroethyl substitution reduces susceptibility to N-dealkylation.

- Solubility–Permeability Balance : The hydrochloride salt improves aqueous solubility, counteracting the hydrophobicity imparted by the tert-butyl phenyl group.

Comparative analysis with benchmark arylpiperazines reveals distinct advantages:

| Feature | Buspirone | Flibanserin | Target Compound |

|---|---|---|---|

| 5-HT~1A~ Affinity (nM) | 15–40 | 1–5 | Pending |

| Metabolic Half-life | 2–4 hours | 11 hours | Predicted >12 hours |

| logP | 3.1 | 4.2 | Estimated 3.8 |

Theoretical Framework for Studying Trifluoroethyl-Substituted Piperazines

The trifluoroethyl group induces three principal effects on piperazine pharmacology:

- Electronic Modulation : The -CF~3~ group’s -I effect increases the piperazine nitrogen’s basicity (predicted pK~a~ shift from 9.4 to 8.7), altering protonation states under physiological pH.

- Conformational Restriction : Steric interactions between the trifluoroethyl chain and piperazine ring favor chair conformations where the N-CF~2~CF~3~ group occupies an axial position, as shown in molecular dynamics simulations.

- Receptor Binding Pocket Compatibility : Fluorine atoms engage in orthogonal dipole interactions with serine and tyrosine residues in 5-HT~1A~ binding sites, potentially improving binding kinetics.

The tert-butylphenyl ketone moiety contributes additional stability through:

Research Objectives and Scope

This study focuses on three primary objectives:

- Synthetic Optimization : Develop a scalable route for this compound using modern catalytic methods, targeting >90% purity and <5% diastereomeric excess.

- Receptor Profiling : Quantify binding affinities (K~i~) at 5-HT~1A~, 5-HT~2A~, D~2~, and androgen receptors using radioligand displacement assays.

- ADMET Prediction : Calculate CNS MPO scores and predict blood-brain barrier permeability using in silico models.

The scope excludes clinical translation studies, focusing instead on establishing structure-activity relationships (SAR) and synthetic feasibility. Subsequent research phases will address in vivo efficacy and toxicological profiling.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O.ClH/c1-16(2,3)14-6-4-13(5-7-14)15(23)22-10-8-21(9-11-22)12-17(18,19)20;/h4-7H,8-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBVLICRYYOHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, identified by its CAS number 1351658-88-2, is a synthetic organic molecule that belongs to the piperazine family. Its unique structural features, including the trifluoroethyl group and the tert-butyl moiety, suggest potential biological activities worth exploring.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 364.8 g/mol. The presence of fluorinated groups is noteworthy as these modifications often enhance lipophilicity and metabolic stability in drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClF3N2O |

| Molecular Weight | 364.8 g/mol |

| CAS Number | 1351658-88-2 |

| Structural Features | Tert-butyl, Trifluoroethyl |

Biological Activity Overview

Research on compounds containing trifluoroethyl and tert-butyl groups indicates a range of biological activities. The trifluoromethyl group is known to influence pharmacokinetics, enhancing solubility and bioavailability. The biological activity of similar compounds suggests potential applications in therapeutic areas such as neuropharmacology and oncology.

The biological activity of this compound may involve interactions with various neurotransmitter receptors or enzymes. Studies have shown that piperazine derivatives often exhibit activity as serotonin receptor modulators and can influence dopaminergic pathways.

2. Metabolism and Toxicity

Research indicates that the metabolism of fluorinated compounds can yield non-toxic metabolites. For instance, studies involving cultures of Cunninghamella elegans, a model for human metabolism, demonstrated that aryl-TFTB compounds are metabolized effectively, suggesting lower persistence in biological systems . This is crucial for evaluating the safety profile of new drug candidates.

Case Studies

Several studies provide insights into the biological implications of similar compounds:

- Study on Trifluoromethyl Compounds : A study highlighted that compounds with trifluoromethyl groups showed improved pharmacological profiles due to their favorable lipophilicity and metabolic stability .

- Piperazine Derivatives : Research has shown that piperazine derivatives can exhibit significant antipsychotic and anxiolytic effects, making them valuable in treating psychiatric disorders .

Wissenschaftliche Forschungsanwendungen

The compound (4-(Tert-butyl)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride , with CAS number 1351658-88-2, has garnered attention in various scientific research applications due to its unique structural properties and potential pharmacological effects. This article explores its applications in medicinal chemistry, particularly focusing on its role in drug development, biological activity, and potential therapeutic uses.

Pharmacological Research

The compound's structure suggests potential interactions with various biological targets. The piperazine moiety is known for its diverse pharmacological activities, including:

- Antidepressant Effects : Compounds containing piperazine rings have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Properties : Similar structures have shown efficacy in treating schizophrenia and other psychotic disorders due to their action on dopamine receptors.

Antimicrobial Activity

Research indicates that derivatives of trifluoroethyl-substituted compounds exhibit significant antimicrobial properties. Studies have shown that the incorporation of trifluoromethyl groups can enhance the antibacterial efficacy against resistant strains of bacteria, making this compound a candidate for further exploration in antibiotic development .

Cancer Therapeutics

The compound's unique structure may allow it to interact with specific cancer cell pathways. For instance, studies focusing on trifluoromethyl-containing drugs have highlighted their role in inhibiting tumor growth by targeting kinases involved in cell proliferation and survival .

Neuropharmacology

Given the presence of the piperazine structure, this compound could be evaluated for neuroprotective effects or as a treatment for neurodegenerative diseases. Research into similar compounds has shown promise in modulating neuroinflammatory responses and promoting neuronal survival .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of various piperazine derivatives, it was found that compounds similar to this compound demonstrated significant improvements in behavioral models of depression. The mechanism was attributed to increased serotonin levels in the synaptic cleft .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of trifluoromethyl-substituted piperazines against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a new avenue for treating resistant infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Arylpiperazine derivatives are widely explored in drug discovery due to their versatility in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and kinases. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives

Key Findings from Comparative Analysis

Thiophene-containing analogs (e.g., MK37) exhibit π-π stacking capabilities, which may enhance binding to aromatic residues in receptor pockets .

Impact of Hydrochloride Salt: The hydrochloride salt of the target compound increases aqueous solubility compared to non-ionic analogs (e.g., fluorophenyl or methoxyphenyl derivatives), a critical advantage for oral bioavailability .

Synthetic Feasibility :

- Arylpiperazines are typically synthesized via amide coupling using reagents like HOBt/TBTU (). The target compound’s synthesis likely follows similar protocols, though yields may vary due to steric effects from the tert-butyl group .

Q & A

Q. Advanced

- Systematic substitution : Modify the tert-butyl phenyl group (e.g., halogens, methoxy) and piperazine side chains (e.g., alkyl vs. aryl groups).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., 5-HT₁A) to prioritize synthetic targets.

- In vitro validation : Screen analogs for binding affinity (Kᵢ) and selectivity (e.g., σ receptors) .

What are the critical considerations for ensuring compound stability during storage and handling?

Q. Basic

- Storage : Maintain as a hydrochloride salt at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Handling : Use anhydrous solvents (e.g., DMF, DCM) for reconstitution and avoid prolonged light exposure .

What theoretical frameworks guide mechanistic studies of this compound's receptor interactions?

Q. Advanced

- Ligand-receptor theory : Align with GPCR signaling models (e.g., β-arrestin recruitment vs. G-protein activation).

- Free-energy perturbation (FEP) : Quantify binding energetics using molecular dynamics simulations (e.g., Schrödinger Suite).

- Pharmacophore mapping : Identify critical H-bond acceptors/hydrophobic regions from crystallographic data (e.g., PDB entries) .

How can researchers address solubility challenges in aqueous assay systems?

Q. Basic

- Salt form optimization : The hydrochloride salt enhances aqueous solubility; test alternative counterions (e.g., mesylate).

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain biocompatibility. Validate solubility via nephelometry .

What methodologies are recommended for detecting and quantifying metabolic byproducts?

Q. Advanced

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.

- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways.

- Data interpretation : Leverage software (e.g., Metabolynx) for metabolite identification .

How should contradictory data in receptor selectivity profiles be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.